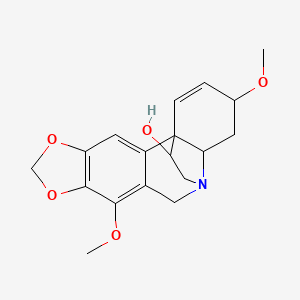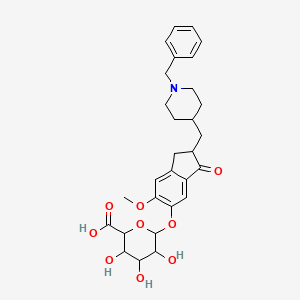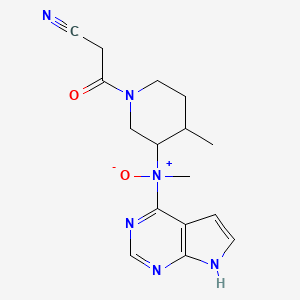
Tofacitinib Impurity 24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-690550N-oxide typically involves the oxidation of Tofacitinib. One common method for oxidizing tertiary amines to N-oxides involves the use of oxidizing agents such as hydrogen peroxide or peracids. For instance, a typical procedure might involve the use of urea hydrogen peroxide (UHP) in the presence of a catalyst like methyltrioxorhenium (MTO) in methanol .
Industrial Production Methods
While specific industrial production methods for CP-690550N-oxide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the desired N-oxide product.
Chemical Reactions Analysis
Types of Reactions
CP-690550N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent amine.
Substitution: N-oxides can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalysts like methyltrioxorhenium.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher-order oxidized products, while reduction would yield the parent amine.
Scientific Research Applications
CP-690550N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study the behavior of N-oxides.
Biology: Investigated for its effects on various biological pathways, particularly those involving JAK-STAT signaling.
Medicine: Explored for its potential therapeutic effects in autoimmune diseases and organ transplant rejection.
Mechanism of Action
The mechanism of action of CP-690550N-oxide involves the inhibition of Janus kinases (JAKs), particularly JAK3. By inhibiting these kinases, the compound interferes with the JAK-STAT signaling pathway, which is crucial for the signaling of various cytokines involved in immune responses . This inhibition leads to reduced proliferation and activation of immune cells, thereby exerting immunosuppressive effects.
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: The parent compound, also a JAK inhibitor.
Ruxolitinib: Another JAK inhibitor used for myelofibrosis and polycythemia vera.
Baricitinib: A JAK inhibitor used for rheumatoid arthritis.
Uniqueness
CP-690550N-oxide is unique due to its specific oxidation state, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Tofacitinib. This uniqueness can potentially lead to different therapeutic applications and efficacy profiles .
Properties
Molecular Formula |
C16H20N6O2 |
|---|---|
Molecular Weight |
328.37 g/mol |
IUPAC Name |
N-[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine oxide |
InChI |
InChI=1S/C16H20N6O2/c1-11-5-8-21(14(23)3-6-17)9-13(11)22(2,24)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20) |
InChI Key |
BKXHGXXDZRQCDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1[N+](C)(C2=NC=NC3=C2C=CN3)[O-])C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


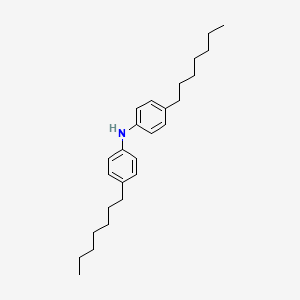
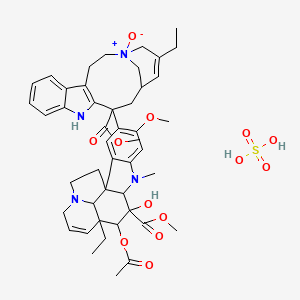
![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12292345.png)

![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)
![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)

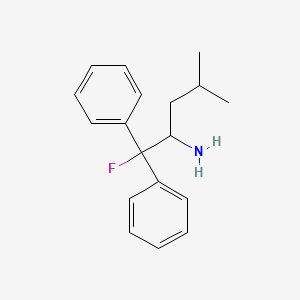

![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)

![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)
